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Introduction

Edp-305 is a novel, potent, and selective non-bile acid farnesoid X receptor (FXR) agonist that
was under development for the treatment of non-alcoholic steatohepatitis (NASH) and primary
biliary cholangitis (PBC).[1][2] As a key regulator of bile acid, lipid, and glucose metabolism,
FXR has emerged as a promising therapeutic target for these chronic liver diseases.[1][2] This
technical guide provides a comprehensive summary of the initial safety and efficacy profile of
Edp-305 as determined in various preclinical animal models, based on publicly available data.

Core Mechanism of Action: FXR Agonism

Edp-305 functions by activating FXR, a nuclear receptor highly expressed in the liver, intestine,
and kidneys.[3] FXR activation plays a crucial role in regulating the transcription of genes
involved in bile acid synthesis and transport, lipid and lipoprotein metabolism, inflammation,
and fibrosis.[1][2] In preclinical studies, Edp-305 demonstrated a potent ability to modulate
these pathways, leading to hepatoprotective effects.[2] It is characterized by its high selectivity
for FXR with minimal cross-reactivity with other nuclear receptors like TGR5.[4][5][6]

Below is a simplified representation of the FXR signaling pathway activated by Edp-305.
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Caption: Simplified signaling pathway of Edp-305 as an FXR agonist.

Preclinical Safety and Tolerability in Animal Models

Across multiple reported studies in mice and rats, Edp-305 was generally described as well-
tolerated at therapeutic doses.

General Observations:

e In a murine model of steatohepatitis (methionine and choline-deficient diet), oral gavage
treatment with Edp-305 at doses of 10 mg/kg and 30 mg/kg did not result in apparent
adverse effects or weight loss.[4]

o Similarly, in the BALB/c.Mdr2-/- mouse model of biliary fibrosis, Edp-305 was well tolerated
at both 10 mg/kg and 30 mg/kg doses, with no reported weight loss or other drug-related
toxicity events.[5]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15573276?utm_src=pdf-body-img
https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7384094/
https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://www.enanta.com/wp-content/uploads/2022/02/Liver-International.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e In arat model of Nonalcoholic Steatohepatitis (NASH) cirrhosis (CDAHFD-fed), Edp-305
was well tolerated, as indicated by no change in body weight compared to the vehicle control

group.[7]

Quantitative Safety Data: Detailed quantitative toxicology data such as LD50 or NOAELs from
dedicated toxicology studies are not extensively reported in the reviewed literature. The focus
of the available publications is primarily on the efficacy of the compound in disease models.

Efficacy in Animal Models of Liver Disease

Edp-305 has demonstrated significant efficacy in reducing liver injury, fibrosis, and steatosis in
a variety of animal models.

Anti-Fibrotic and Hepatoprotective Effects
Table 1: Summary of Edp-305 Efficacy in Rodent Models of Liver Fibrosis
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. . . Key Efficacy
Animal Model Dosing Regimen . Outcome
Endpoints
- Up to 53% reduction
in serum
Serum transaminases.-

BALB/c.Mdr2-/-
Mouse (Biliary

Fibrosis)

10 mg/kg/day & 30
mg/kg/day for 6 weeks

Transaminases, Portal
Pressure, Collagen

Deposition

Decreased portal
pressure.- Up to 39%
decrease in collagen
deposition at the high
dose.[4][6]

MCD-fed Mouse
(Steatohepatitis)

10 mg/kg/day & 30
mg/kg/day for 4 weeks

Serum ALT, Collagen

Deposition

- 62% reduction in
serum ALT.- Over 80%
reduction in collagen
deposition.[4][6]

CDAHFD-fed Rat
(NASH Cirrhosis)

30 mg/kg/day for 8
weeks

Serum ALT, Fibrosis
(Sirius Red staining,
Hydroxyproline
levels), Gene

Expression

- Decreased serum
ALT.- Reduced fibrosis
progression.-
Decreased expression
of Col1A1.[7]

BDL Rat (Biliary

Fibrosis)

10 mg/kg/day & 30
mg/kg/day for 17-18
days

Collagen Proportional
Area (CPA),

Hydroxyproline levels

- Dose-dependent
reduction in CPA.-
Significant reduction
in hydroxyproline
levels at the high
dose.[8]

Effects on NASH Phenotype

Table 2: Summary of Edp-305 Efficacy in Rodent Models of NASH
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Animal Model

Dosing Regimen

Key Efficacy
Endpoints

Outcome

STAM™ Mouse
(Streptozotocin-High
Fat Diet)

3 mg/kg/day & 10
mg/kg/day for 4 weeks

Hepatocyte Ballooning
Score, NAFLD Activity
Score (NAS)

- Significantly lower
hepatocyte ballooning
scores.- Significant

reduction in total NAS.

[2]19]

DIN Mouse (Dietary
Induced NASH)

10 mg/kg/day & 30
mg/kg/day for 10
weeks

Hepatocyte
Ballooning, NAS,
Hepatic Steatosis,

Dyslipidemia

- Significantly
decreased hepatocyte
ballooning and NAS.-
Significantly
attenuated hepatic
steatosis and
dyslipidemia.[2][10]

Experimental Protocols

General Animal Husbandry

All animal experiments cited were conducted in accordance with institutional guidelines for

animal care and use.[2][4] Animals were typically housed with a 12-hour light-dark cycle and

had ad libitum access to water and a standard chow diet unless otherwise specified by the

disease model protocol.[4]

Disease Model Induction and Treatment Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of Edp-305 in

a diet-induced animal model of NASH.
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Caption: Generalized experimental workflow for Edp-305 evaluation in NASH models.
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Specific Methodologies

e BALB/c.Mdr2-/- Mouse Model: These mice spontaneously develop biliary fibrosis. Treatment
with Edp-305 or vehicle was initiated at 6 weeks of age, a time when advanced liver fibrosis
is already established, and continued for 6 weeks.[4][5]

e Methionine and Choline-Deficient (MCD) Diet Model: C57BI/6 mice were fed an MCD diet to
induce steatohepatitis. Four-week oral gavage treatment with Edp-305, obeticholic acid
(OCA), or vehicle was started after 4 weeks on the MCD diet, at the stage of incipient
perisinusoidal fibrosis.[4][5]

e Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAHFD) Rat Model: Male Wistar
rats were fed a CDAHFD for 12 weeks to induce NASH cirrhosis. Animals were randomized
to receive Edp-305 (30mg/kg) or vehicle starting at week 5.[7]

o Drug Administration: In the cited studies, Edp-305 was administered via oral gavage. The
vehicle was typically 0.5% methylcellulose.[7]

Conclusion

The initial preclinical data for Edp-305 in various rodent models of liver disease consistently
demonstrate its potent efficacy in reducing liver injury, steatosis, and fibrosis. The compound
was reported to be well-tolerated at effective doses in these disease models. These promising
preclinical findings supported the clinical evaluation of Edp-305 for the treatment of fibrotic liver
diseases, including NASH and PBC.[4][6] HowevVer, it should be noted that a phase Il clinical
trial in patients with NASH, while meeting its primary endpoint of reducing ALT levels, also
showed a dose-dependent increase in pruritus, a known side effect of some FXR agonists.[11]
This highlights the importance of careful dose selection and safety monitoring in the clinical
development of this class of drugs. The preclinical animal data provided a strong rationale for
its development, showcasing a favorable safety and efficacy profile in non-human subjects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://ir.enanta.com/node/10171/pdf
https://www.enanta.com/wp-content/uploads/2022/02/EDP-305-International-J.-Gastroenterology-2019.pdf
https://www.enanta.com/wp-content/uploads/2022/02/EDP-305-Poster-EASL-2018-_Ph1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7384094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7384094/
https://www.enanta.com/wp-content/uploads/2022/02/Liver-International.pdf
https://pubmed.ncbi.nlm.nih.gov/32329946/
https://pubmed.ncbi.nlm.nih.gov/32329946/
https://www.enanta.com/wp-content/uploads/2022/11/AASLD_2018_735-Fibrosis-EDP-305-Poster.pdf
https://www.researchgate.net/figure/EDP-305-reduces-liver-fibrosis-in-a-dose-dependent-manner-in-BDL-rats-A-Hematoxylin_fig1_325274414
https://www.enanta.com/wp-content/uploads/2022/02/EDP-305-NASH-TAG-2018-oral-presentation.pdf
https://www.natap.org/2017/EASL/EASL_137.htm
https://www.natap.org/2017/EASL/EASL_137.htm
https://www.natap.org/2017/EASL/EASL_137.htm
https://pubmed.ncbi.nlm.nih.gov/34740705/
https://pubmed.ncbi.nlm.nih.gov/34740705/
https://www.benchchem.com/product/b15573276#initial-safety-profile-of-edp-305-in-animal-models
https://www.benchchem.com/product/b15573276#initial-safety-profile-of-edp-305-in-animal-models
https://www.benchchem.com/product/b15573276#initial-safety-profile-of-edp-305-in-animal-models
https://www.benchchem.com/product/b15573276#initial-safety-profile-of-edp-305-in-animal-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15573276?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

